Welcome to the BenchChem Online Store!
molecular formula C9H18O2 B154476 1,1-Diethoxy-3-methyl-2-butene CAS No. 1740-74-5

1,1-Diethoxy-3-methyl-2-butene

Cat. No. B154476
M. Wt: 158.24 g/mol
InChI Key: SFUKGEREDDIOED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03978092

Procedure details

0.1 Part of the reaction product, 1.74 parts of benzene, and 0.00018 part of benzoic acid were charged into a sealed tube, and reacted at 250°C. for 10 minutes. The product was subjected to gas chromatography analysis. It was thus confirmed that 3,7,11,15,19-pentamethyl-2,6-eicosadienal was obtained at the selectivity of 69.5% to the originally fed β-methyl-crotonaldehyde diethylacetal. The analytical value of the resulting acetal and aldehyde is shown in Table 16.
Name
3,7,11,15,19-pentamethyl-2,6-eicosadienal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](O)(=[O:8])[C:2]1C=CC=CC=1.[CH3:10][C:11]([CH2:15]CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)=[CH:12][CH:13]=[O:14].[CH:36]1C=CC=C[CH:37]=1>>[CH2:1]([O:8][CH:13]([O:14][CH2:36][CH3:37])[CH:12]=[C:11]([CH3:10])[CH3:15])[CH3:2]

Inputs

Step One
Name
3,7,11,15,19-pentamethyl-2,6-eicosadienal
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CC=O)CCC=C(CCCC(CCCC(CCCC(C)C)C)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at 250°C. for 10 minutes
Duration
10 min

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C=C(C)C)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.